molecular formula C6H15NO B1280518 3-(Ethylamino)butan-1-ol CAS No. 76888-68-1

3-(Ethylamino)butan-1-ol

Cat. No.: B1280518
CAS No.: 76888-68-1
M. Wt: 117.19 g/mol
InChI Key: AXCSUIBUZBQBGT-UHFFFAOYSA-N
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Description

3-(Ethylamino)butan-1-ol is an organic compound with the molecular formula C6H15NO It is a secondary amine and an alcohol, characterized by the presence of an ethylamino group attached to the third carbon of a butanol chain

Scientific Research Applications

3-(Ethylamino)butan-1-ol has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of amine-containing drugs.

    Chemical Research: It is used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.

    Industry: The compound finds applications in the production of specialty chemicals and as a building block for other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Ethylamino)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-chlorobutan-1-ol with ethylamine. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Reaction:

3-chlorobutan-1-ol+ethylamineThis compound+HCl\text{3-chlorobutan-1-ol} + \text{ethylamine} \rightarrow \text{this compound} + \text{HCl} 3-chlorobutan-1-ol+ethylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form secondary amines or primary alcohols.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or other amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 3-(ethylamino)butan-2-one or 3-(ethylamino)butanal.

    Reduction: Formation of 3-(ethylamino)butane or 3-(ethylamino)butanol.

    Substitution: Formation of various substituted amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)butan-1-ol depends on its specific application. In organic synthesis, it acts as a nucleophile due to the presence of the ethylamino group, which can donate electrons to electrophilic centers. In pharmaceuticals, its mechanism of action would depend on the target molecule it interacts with, potentially involving binding to receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)butan-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    3-(Propylamino)butan-1-ol: Similar structure but with a propyl group instead of an ethyl group.

    3-(Isopropylamino)butan-1-ol: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

3-(Ethylamino)butan-1-ol is unique due to the specific length and branching of its carbon chain, which can influence its reactivity and interactions in chemical reactions. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(ethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-7-6(2)4-5-8/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCSUIBUZBQBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505192
Record name 3-(Ethylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76888-68-1
Record name 3-(Ethylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethylamino)butan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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